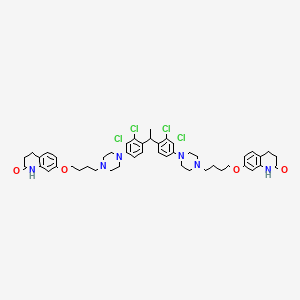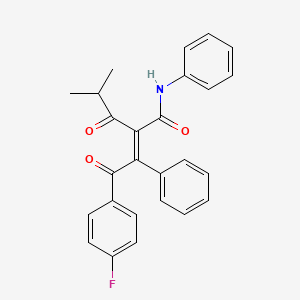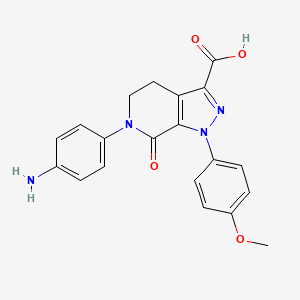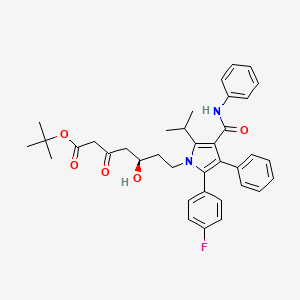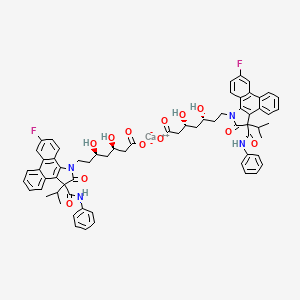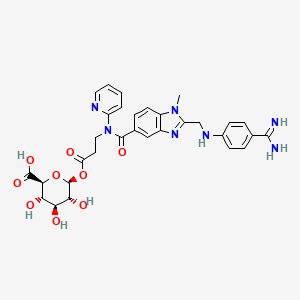
ダビガトラン アシル-β-D-グルクロン酸
概要
説明
Dabigatran Acyl-β-D-Glucuronide is a major metabolite of Dabigatran, an orally administered thrombin inhibitor. This compound plays a significant role in the anticoagulant effects of Dabigatran, although it exhibits a weaker inhibitory effect on thrombin generation compared to its parent compound . Dabigatran Acyl-β-D-Glucuronide is formed through the glucuronidation of Dabigatran, a process that enhances its solubility and facilitates its excretion from the body .
科学的研究の応用
Dabigatran Acyl-β-D-Glucuronide has several scientific research applications, particularly in the fields of pharmacology and toxicology. Some of its key applications include:
Pharmacokinetics and Pharmacodynamics Studies: Researchers use Dabigatran Acyl-β-D-Glucuronide to study the pharmacokinetics and pharmacodynamics of Dabigatran.
Anticoagulant Research: Dabigatran Acyl-β-D-Glucuronide is used to investigate the anticoagulant effects of Dabigatran and its metabolites.
Drug Metabolism Studies: The compound is used to study the metabolic pathways of Dabigatran and the role of UGT enzymes in its metabolism.
作用機序
ダビガトランアシル-β-D-グルクロン酸は、凝固カスケードにおける重要な酵素であるトロンビンを阻害することにより、その効果を発揮します。 トロンビンは、フィブリノーゲンをフィブリンに変換し、血栓の形成につながります。 トロンビンを阻害することにより、ダビガトランアシル-β-D-グルクロン酸は血栓の形成を防ぎ、血栓塞栓症のリスクを軽減します 。 この化合物は、遊離トロンビンと血栓結合トロンビンの両方に結合するため、さまざまな臨床設定で効果的です .
生化学分析
Biochemical Properties
Dabigatran Acyl-beta-D-glucuronide interacts with several enzymes and proteins in the body. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 . This interaction involves the glucuronidation of the carboxylate moiety of dabigatran .
Cellular Effects
Dabigatran Acyl-beta-D-glucuronide has significant effects on various types of cells and cellular processes. It influences cell function by increasing the activated partial thromboplastin time (aPTT) in isolated human platelet-poor plasma .
Molecular Mechanism
The molecular mechanism of Dabigatran Acyl-beta-D-glucuronide involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. It exerts its effects at the molecular level by inhibiting thrombin, thereby preventing the conversion of fibrinogen to fibrin and impairing the clotting process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Dabigatran Acyl-beta-D-glucuronide change over time. It undergoes non-enzymatic acyl-migration in aqueous solution, resulting in the formation of the 2-O-, 3-O-, and 4-O-acylglucuronides .
Metabolic Pathways
Dabigatran Acyl-beta-D-glucuronide is involved in the metabolic pathway of dabigatran. It is formed from dabigatran primarily by the UDP-glucuronosyltransferase (UGT) isoform UGT2B15 .
準備方法
合成経路と反応条件: ダビガトランアシル-β-D-グルクロン酸の合成には、ダビガトランのグルクロン酸抱合が含まれます。 この反応は、ウリジン5'-ジホスホ-グルクロン酸転移酵素(UGT)酵素、特にUGT1A9、UGT2B7、およびUGT2B15によって触媒されます 。 この反応は通常、これらの酵素が豊富に存在する肝臓や腸で起こります。 グルクロン酸抱合プロセスには、ダビガトランのカルボキシル基へのグルクロン酸部分の転移が含まれ、その結果、ダビガトランアシル-β-D-グルクロン酸が形成されます .
工業生産方法: ダビガトランアシル-β-D-グルクロン酸の工業生産は、合成経路と同様の原理に従います。 このプロセスには、グルクロン酸抱合反応を触媒するために、ヒト肝臓および腸のミクロソームを使用することが含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています .
化学反応の分析
反応の種類: ダビガトランアシル-β-D-グルクロン酸は、主に加水分解反応と転アシル化反応を受けます。 これらの反応は、その代謝と排泄に不可欠です .
一般的な試薬と条件:
形成される主要な生成物:
加水分解: ダビガトランとグルクロン酸.
転アシル化: 受容体分子に応じて、さまざまなアシル化生成物.
4. 科学研究の応用
ダビガトランアシル-β-D-グルクロン酸は、特に薬理学および毒物学の分野において、いくつかの科学研究の応用があります。 重要な応用のいくつかを以下に示します。
類似化合物との比較
ダビガトランアシル-β-D-グルクロン酸は、その特定のグルクロン酸抱合経路と、ダビガトランの主要な代謝物としての役割により、他の類似化合物とは異なります。 類似の化合物には、以下のようなものがあります。
リバーロキサバン: もう1つの直接トロンビン阻害剤ですが、ダビガトランのようにグルクロン酸抱合を受けません.
アピキサバン: リバーロキサバンと同様に、それは異なる代謝経路を持つ直接トロンビン阻害剤です.
エドキサバン: 異なる代謝プロファイルを持つもう1つの直接トロンビン阻害剤.
これらの化合物は、代謝経路、薬物動態、および薬力学が異なり、抗凝固療法の文脈におけるダビガトランアシル-β-D-グルクロン酸の独自性を強調しています .
特性
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[3-[[2-[(4-carbamimidoylanilino)methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H33N7O9/c1-37-20-10-7-17(14-19(20)36-22(37)15-35-18-8-5-16(6-9-18)28(32)33)29(43)38(21-4-2-3-12-34-21)13-11-23(39)46-31-26(42)24(40)25(41)27(47-31)30(44)45/h2-10,12,14,24-27,31,35,40-42H,11,13,15H2,1H3,(H3,32,33)(H,44,45)/t24-,25-,26+,27-,31+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSZFDMHIDSUHPI-KWONYSJQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C=C(C=C2)C(=O)N(CCC(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=CC=CC=N4)N=C1CNC5=CC=C(C=C5)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H33N7O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60747409 | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
647.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1015167-40-4 | |
| Record name | Dabigatran 1-acylglucuronide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1015167404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-O-[N-{2-[(4-Carbamimidoylanilino)methyl]-1-methyl-1H-benzimidazole-5-carbonyl}-N-(pyridin-2-yl)-beta-alanyl]-beta-D-glucopyranuronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60747409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DABIGATRAN 1-ACYLGLUCURONIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U53A719N8O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Accurately measuring low concentrations of drugs and their metabolites in complex biological samples like plasma presents a significant analytical challenge. The research article describes a novel three-step stacking capillary electrophoresis (CE) method for the determination of Dabigatran and its active metabolite, Dabigatran acyl-beta-D-glucuronide, in human plasma []. This method, utilizing field-amplified sample injection, sweeping, and analyte focusing by micellar collapse (FASI-sweeping-AFMC), enables the detection of Dabigatran at concentrations as low as 25.2 ng mL−1 in real human plasma samples []. This highlights the method's sensitivity and applicability for clinical assays requiring accurate quantification of these compounds.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


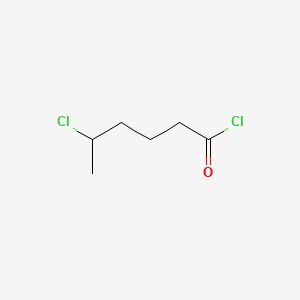
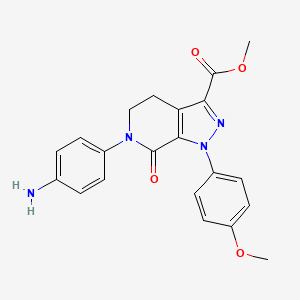
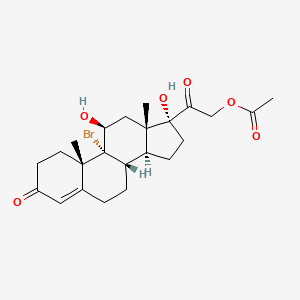
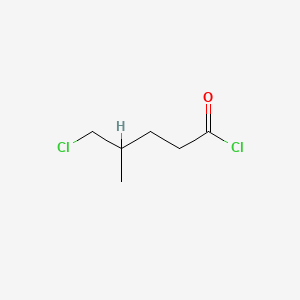
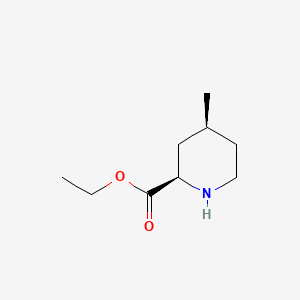
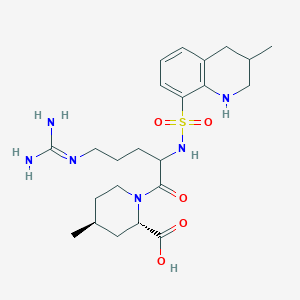
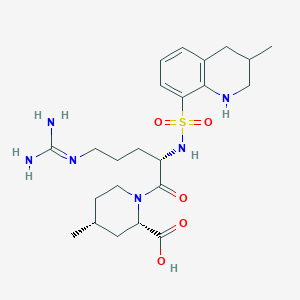
![methyl 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B601584.png)
